Cas no 62367-78-6 (1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione)

1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione structure
62367-78-6 structure
Product name:1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione
CAS No:62367-78-6
MF:C30H23NO2
MW:429.509127855301
CID:1638257
PubChem ID:3046552

1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione
    • 1-(1-benzyl-2-phenylindol-3-yl)-3-phenylpropane-1,3-dione
    • 1H-Indole, 3-(1,3-dioxo-3-phenylpropyl)-2-phenyl-1-(phenylmethyl)-
    • BRN 1511048
    • 1,3-Propanedione, 1-phenyl-3-(2-phenyl-1-(phenylmethyl)-1H-indol-3-yl)-
    • 1-Phenyl-3-(2-phenyl-1-(phenylmethyl)-1H-indol-3-yl)-1,3-propanedione
    • 62367-78-6
    • DTXSID20211414
    • Inchi: InChI=1S/C30H23NO2/c32-27(23-14-6-2-7-15-23)20-28(33)29-25-18-10-11-19-26(25)31(21-22-12-4-1-5-13-22)30(29)24-16-8-3-9-17-24/h1-19H,20-21H2
    • InChI Key: PJAAFGVNBDAWBH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)CC(=O)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 429.17299
  • Monoisotopic Mass: 429.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • PSA: 39.07

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